Methyl 1-methyl-4-phenylpiperidine-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 233.31 g/mol. This compound is recognized as an impurity associated with pethidine, a potent analgesic. Its structure features a piperidine ring substituted with a methyl group and a phenyl group, contributing to its pharmacological properties.
The synthesis of methyl 1-methyl-4-phenylpiperidine-4-carboxylate typically involves several steps:
Industrial production methods mirror laboratory-scale synthesis but are optimized for larger scale production while maintaining product quality .
The molecular structure of methyl 1-methyl-4-phenylpiperidine-4-carboxylate consists of:
Methyl 1-methyl-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions:
Each reaction type requires specific conditions:
Methyl 1-methyl-4-phenylpiperidine-4-carboxylate exhibits pharmacological activity similar to that of pethidine due to its structural resemblance. It is believed to interact with opioid receptors in the central nervous system, leading to analgesic effects. This interaction may involve modulation of pain pathways and neurotransmitter release, contributing to its potential therapeutic applications .
The physical properties of methyl 1-methyl-4-phenylpiperidine-4-carboxylate include:
Key chemical properties include:
The compound is stored at temperatures around +5°C to maintain stability, highlighting its sensitivity to environmental conditions .
Methyl 1-methyl-4-phenylpiperidine-4-carboxylate has several scientific uses:
This compound's multifaceted role underscores its importance in both academic research and industrial applications within the pharmaceutical sector.
The stereochemical configuration of methyl 1-methyl-4-phenylpiperidine-4-carboxylate critically determines its pharmacological profile. This piperidine derivative is synthesized through two primary stereoselective routes:
Betaine Rearrangement: Early synthetic approaches adapted from US2486795A involve the thermal decarboxylation of 1-methyl-4-phenylpiperidine-4-carboxylic acid betaine at 200–250°C under vacuum. This method yields racemic methyl 1-methyl-4-phenylpiperidine-4-carboxylate with approximately 65% efficiency and 95% purity. The reaction proceeds via a quaternary ammonium intermediate that undergoes stereospecific collapse to the ester, though control over absolute stereochemistry remains limited [1] [6].
Catalytic Hydrogenation: Modern protocols employ pyridine precursors (e.g., 1-methyl-4-phenylpyridinium salts) subjected to hydrogenation (1 atm H₂, Pd/C catalyst, ethanol solvent). This method achieves higher yields (78%) and superior stereochemical fidelity by exploiting chiral catalysts to induce enantioselectivity at C4. The resulting trans isomer predominates (≥90% diastereomeric excess), crucial for optimal opioid receptor fit [6].
Table 1: Comparative Analysis of Stereoselective Synthetic Methods
Method | Conditions | Yield (%) | Stereoselectivity | Key Advantage |
---|---|---|---|---|
Betaine rearrangement | 200–250°C, vacuum, 2 hr | 65 | Racemic mixture | Simplified purification |
Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 78 | 90% trans isomer excess | Chiral control via catalysts |
These scaffolds serve as precursors to clinically significant opioids. For example, fentanyl derivatives arise from N-dealkylation followed by reductive amination with phenethylamines, leveraging the C4 carboxylate as a directing group for subsequent modifications [3].
Carboxylation at the C4 position of the piperidine ring establishes essential electronic and steric parameters for biological activity:
Direct Carboxylation: 1-Methyl-4-phenylpiperidine undergoes directed ortho-metalation (n-BuLi, −78°C) followed by quenching with solid CO₂ to yield 1-methyl-4-phenylpiperidine-4-carboxylic acid (Pethidine Impurity C). This method achieves >95% regioselectivity but requires anhydrous conditions to prevent nucleophilic attack at the electrophilic C4 position [5] [7].
Cyano Hydrolysis: 1-Methyl-4-phenyl-4-cyanopiperidine undergoes acidic ethanolysis (HCl/EtOH, reflux) to generate the carboxylic acid derivative. This two-step sequence from benzyl cyanide and bis(2-chloroethyl)methylamine allows incorporation of the carboxyl group prior to ring closure, avoiding steric hindrance at the quaternary center [1].
The carboxylic acid intermediate (CAS 3627-48-3) serves dual roles:
Table 2: Key Carboxylated Precursors in Opioid Synthesis
Compound | CAS | Role in Synthesis | Pharmacological Significance |
---|---|---|---|
1-Methyl-4-phenylpiperidine-4-carboxylic acid | 3627-48-3 | Esterification substrate for meperidine | Determines C4 substituent geometry |
4-Phenylpiperidine-4-carboxylic acid | 3627-45-0 | Scaffold for N-demethylated analogs | Modulates receptor residence time |
Esterification of 1-methyl-4-phenylpiperidine-4-carboxylic acid transforms polarity and bioavailability:
Blood-Brain Barrier Penetration: Conversion to the methyl ester increases lipophilicity (logP = 2.1) compared to the carboxylic acid (logP = −1.0), enhancing passive diffusion across biological membranes. The methyl ester derivative exhibits 5-fold greater brain/plasma ratio than its acid counterpart in rodent models, correlating with accelerated CNS onset [6] [7].
Controlled Hydrolysis: Serum esterases selectively cleave the methyl ester in vivo, regenerating the active carboxylic acid metabolite (normeperidinic acid). This hydrolysis occurs with a plasma half-life of 45–60 minutes in humans, providing temporal control over opioid receptor engagement. Structural tuning via bulkier esters (e.g., ethyl, isopropyl) delays hydrolysis, prolonging analgesic effects [1] [3].
Table 3: Impact of Ester Modifications on Drug Properties
Ester Group | logP | Hydrolysis Rate (t₁/₂, min) | CNS Penetration Index |
---|---|---|---|
Methyl | 2.1 | 45–60 | 5.2 ± 0.3 |
Ethyl | 2.8 | 120–180 | 8.1 ± 0.6 |
Isopropyl | 3.4 | >240 | 9.7 ± 0.8 |
The methyl ester specifically balances hydrolysis kinetics and brain penetration, making it ideal for acute pain management. In prodrug strategies, esterase-mediated conversion serves as a molecular switch, enabling targeted delivery to CNS opioid receptors while minimizing peripheral side effects [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7